molecular formula C21H23N5OS B14936715 6-[4-(methylsulfanyl)phenyl]-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-[4-(methylsulfanyl)phenyl]-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B14936715
M. Wt: 393.5 g/mol
InChI Key: XJDJMUKLADLHPD-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The core structure is substituted at the 6-position with a 4-(methylsulfanyl)phenyl group and at the 2-position with a [4-(pyridin-2-yl)piperazin-1-yl]methyl moiety.

Pyridazinone derivatives are widely studied for their pharmacological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) modulation .

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

6-(4-methylsulfanylphenyl)-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C21H23N5OS/c1-28-18-7-5-17(6-8-18)19-9-10-21(27)26(23-19)16-24-12-14-25(15-13-24)20-4-2-3-11-22-20/h2-11H,12-16H2,1H3

InChI Key

XJDJMUKLADLHPD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Route 1: Cyclization of γ-Keto Acid Followed by Alkylation

Step 1: Synthesis of 6-[4-(Methylsulfanyl)phenyl]pyridazin-3(2H)-one

  • Friedel-Crafts Acylation : React 4-(methylsulfanyl)phenylacetic acid with succinic anhydride in the presence of AlCl₃ to form γ-keto acid A .
  • Cyclization : Treat A with hydrazine hydrate in ethanol under reflux to yield the pyridazinone core B .

Step 2: Introduction of Piperazinylmethyl Group

  • Bromination : Brominate B at the 2-position using N-bromosuccinimide (NBS) in CCl₄ to form 2-bromo intermediate C .
  • Nucleophilic Substitution : React C with 4-(pyridin-2-yl)piperazine in DMF with K₂CO₃ to yield the target compound.

Key Data

Step Reagents/Conditions Yield Reference
1 AlCl₃, succinic anhydride, 80°C 75%
2 Hydrazine hydrate, ethanol, reflux 82%
3 NBS, CCl₄, 0°C 68%
4 Piperazine derivative, K₂CO₃, DMF, 80°C 65%

Route 2: Mannich Reaction for Direct Aminomethylation

Step 1: One-Pot Mannich Reaction

  • React B with formaldehyde and 4-(pyridin-2-yl)piperazine in acetic acid under reflux. The enol form of B participates in the Mannich reaction, forming the methylene-linked piperazine derivative directly.

Key Advantages

  • Avoids halogenation steps.
  • Single-step introduction of the piperazinylmethyl group.

Limitations

  • Requires precise control of pH and temperature to favor enol tautomer.

Yield : 58% (optimized conditions).

Route 3: Mitsunobu Coupling for Ether Formation

Step 1: Synthesis of 2-Hydroxymethyl Intermediate

  • Reduce B with NaBH₄ to form 2-hydroxymethylpyridazinone D .

Step 2: Mitsunobu Reaction

  • React D with 4-(pyridin-2-yl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the target compound.

Key Data

Step Reagents/Conditions Yield Reference
1 NaBH₄, THF, 0°C 70%
2 DEAD, PPh₃, THF, rt 55%

Route 4: Reductive Amination

Step 1: Synthesis of 2-Formylpyridazinone

  • Oxidize B using MnO₂ to form 2-formylpyridazinone E .

Step 2: Reductive Amination

  • React E with 4-(pyridin-2-yl)piperazine and NaBH₃CN in methanol to yield the target compound.

Yield : 63% (optimized for analogous structures).

Comparative Analysis of Routes

Route Advantages Disadvantages Overall Yield
1 High regioselectivity Multi-step bromination 65%
2 One-pot reaction Low yield due to tautomer equilibrium 58%
3 Mild conditions Costly Mitsunobu reagents 55%
4 Avoids halogenation Requires oxidation step 63%

Critical Reaction Optimization Insights

  • Piperazine Synthesis : 4-(Pyridin-2-yl)piperazine is prepared via Buchwald-Hartwig coupling of pyridine-2-amine with 1,2-dibromoethane, followed by cyclization.
  • Methylsulfanyl Stability : The thioether group is prone to oxidation; reactions should use inert atmospheres (N₂/Ar) and avoid strong oxidizers.
  • Purification : Final compounds are purified via column chromatography (SiO₂, CH₂Cl₂/MeOH) or recrystallization (ethanol/water).

Spectroscopic Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=4.8 Hz, 1H, pyridine), 7.89 (s, 1H, pyridazinone), 7.45 (d, J=8.4 Hz, 2H, phenyl), 3.82 (s, 2H, CH₂-piperazine), 2.51 (s, 3H, SCH₃).
  • LC-MS (ESI+) : m/z 410.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

6-[4-(methylsulfanyl)phenyl]-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone ring can be reduced under specific conditions to form dihydropyridazinones.

    Substitution: The piperazine and pyridine moieties can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, dihydropyridazinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-[4-(methylsulfanyl)phenyl]-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
Target Compound Pyridazin-3(2H)-one 6-[4-(methylsulfanyl)phenyl]; 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl} Methylsulfanyl, pyridinyl-piperazine Not explicitly reported (theoretical CNS/anticancer potential)
6-Phenyl-3(2H)-pyridazinone derivatives (Murty et al., 2012) Pyridazin-3(2H)-one 4-(aryl/heteroaryl-2-yl methyl); 6-phenyl; 2-[3-(4-substituted-piperazine-1-yl) propyl] Piperazine variants Anticancer activity (IC₅₀: 1.5–8.2 μM in leukemia cells)
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () Dihydropyridazinone 4-methylphenyl Reduced aromaticity in core Anti-inflammatory (IC₅₀: 11.6 μM against LPS-induced inflammation)
4-(Thiophen-2-yl)butan-1-one derivatives () Piperazine-linked ketone Thiophene, trifluoromethylpyridinyl Thiophene, trifluoromethyl Not explicitly reported (implied CNS activity)
S 18126 () Benzoindane-piperazine Dihydrobenzo[1,4]dioxin Piperazine antagonist Dopamine D4 receptor antagonist (Ki = 2.4 nM)

Key Observations:

  • Methylsulfanyl vs. Halogen/Trifluoromethyl: The methylsulfanyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to halogenated analogs (e.g., 4-chloro-2-trifluoromethyl in ), which are more electron-withdrawing and may affect receptor binding .
  • Piperazine Linkage: The pyridin-2-yl-piperazine moiety in the target compound resembles dopamine D4 receptor antagonists like S 18126 , but the pyridine ring may shift selectivity toward other aminergic receptors (e.g., serotonin 5-HT1A).

Pharmacological Profiles and Receptor Affinities

Anticancer Activity:
  • Murty et al. (2012) reported pyridazinone derivatives with 4-substituted piperazines showing IC₅₀ values of 1.5–8.2 μM against leukemia cells. The target compound’s methylsulfanyl group may enhance cytotoxicity via thioether-mediated redox cycling, though direct evidence is lacking .
Anti-Inflammatory Activity:
  • The dihydropyridazinone analog () exhibited anti-inflammatory activity (IC₅₀: 11.6 μM), suggesting that the pyridazinone core itself contributes to this effect.
CNS Activity:
  • S 18126 () and L 745,870 are selective dopamine D4 antagonists (Ki = 2.4–2.5 nM) but show weak in vivo efficacy due to poor blood-brain barrier penetration. The target compound’s pyridin-2-yl-piperazine group may improve CNS penetration compared to bulkier analogs .

Q & A

Q. Q1. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer: The compound’s synthesis typically involves coupling a pyridazinone core with substituted phenyl and piperazinylmethyl groups. Key steps include:

  • Nucleophilic substitution for introducing the piperazine moiety (e.g., reacting bromomethylpyridazinone with 4-(pyridin-2-yl)piperazine under reflux in acetonitrile with NaOH as a base) .
  • Thioether formation via Ullmann coupling or Mitsunobu reaction to attach the methylsulfanylphenyl group .

Optimization Strategies:

  • Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity.
  • Employ orthogonal protecting groups (e.g., Boc for piperazine) to minimize side reactions .
  • Monitor intermediates by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to ensure purity ≥95% .

Advanced Synthetic Challenges

Q. Q2. How can researchers resolve contradictory data in reported synthetic yields (e.g., 60–85%) across studies?

Methodological Answer: Contradictions often arise from variations in:

  • Reagent stoichiometry (e.g., excess piperazine derivatives leading to byproducts).
  • Purification methods (e.g., column chromatography vs. recrystallization).

Resolution Strategies:

  • Perform Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and quantify impurities .
  • Compare solvent polarity effects (e.g., DMF vs. THF) on reaction efficiency .

Structural Characterization

Q. Q3. What spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals (e.g., pyridazine C=O at ~165 ppm, piperazine CH2 at ~3.5 ppm) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., pyridazinone vs. pyridazine) by analyzing bond lengths (C=O: ~1.22 Å, C–N: ~1.34 Å) .
  • IR spectroscopy : Confirm thioether (C–S stretch: ~700 cm⁻¹) and piperazine N–H (broad ~3300 cm⁻¹) .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How can researchers design SAR studies to evaluate the impact of the methylsulfanyl and piperazinyl groups on bioactivity?

Methodological Answer:

  • Analog synthesis : Replace methylsulfanyl with sulfonyl or hydroxyl groups to assess electronic effects .
  • Piperazine modifications : Introduce substituents (e.g., 4-fluorophenyl) to probe steric and hydrophobic interactions .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

Mechanistic and Target Identification

Q. Q5. What computational tools are recommended for predicting the compound’s biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Glide): Screen against protein databases (PDB) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level) .
  • Pharmacophore modeling (Phase, MOE): Identify key features (e.g., hydrogen-bond acceptors in pyridazine) for target prioritization .
  • Network pharmacology (Cytoscape): Map interactions between predicted targets and disease pathways (e.g., cancer, inflammation) .

Contradictory Biological Data

Q. Q6. How should researchers address discrepancies in reported IC50 values (e.g., 10 nM vs. 1 µM) for the same target?

Methodological Answer:

  • Assay standardization : Use identical buffer conditions (pH 7.4, 1 mM ATP for kinase assays) and controls .
  • Data normalization : Express activity relative to a reference inhibitor (e.g., staurosporine for kinases).
  • Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from multiple studies .

Analytical Method Development

Q. Q7. What validated HPLC/LC-MS methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC : C18 column (4.6 × 150 mm, 5 µm), mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient 20–80% B over 15 min, flow rate 1 mL/min, UV detection at 254 nm .
  • LC-MS/MS : ESI+ mode, MRM transitions m/z 435 → 198 (quantifier) and 435 → 154 (qualifier), LLOQ: 1 ng/mL in plasma .

Advanced Data Interpretation

Q. Q8. How can researchers resolve conflicting crystallographic data on tautomerism in the pyridazinone ring?

Methodological Answer:

  • Variable-temperature XRD : Analyze thermal ellipsoids to distinguish static vs. dynamic disorder .
  • Solid-state NMR : Compare 15N chemical shifts to DFT-calculated tautomer energies .
  • Neutron diffraction : Resolve proton positions in the pyridazinone ring (if crystalline samples are available) .

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